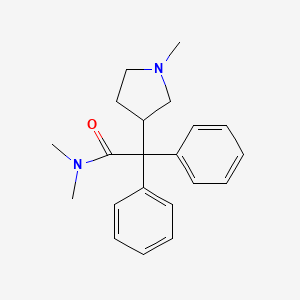
















|
REACTION_CXSMILES
|
[NH2-].[Na+].[CH3:3][N:4]1[CH2:8][CH2:7][CH:6](O)[CH2:5]1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[CH3:21][N:22]([CH3:38])[C:23](=[O:37])[CH:24]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.S(C1C=CC(C)=CC=1)([O-])(=O)=O.Cl>C1(C)C=CC=CC=1>[CH3:38][N:22]([CH3:21])[C:23](=[O:37])[C:24]([C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH:6]1[CH2:7][CH2:8][N:4]([CH3:3])[CH2:5]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC(CC1)O
|
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
0.39 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
|
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To a suspension of 20 g
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained by dry ice/acetone bath
|
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
WASH
|
|
Details
|
washed with 500 ml
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of cold water and the toluene layer was dried over calcium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the dried toluene solution concentrated at reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was then refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the toluene filtrate was evaporated under water pump vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
leaving an oil which
|
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
The acid solution was extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
the base insoluble oil extracted with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts were dried over calcium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
leaving an amber oil
|
|
Type
|
DISTILLATION
|
|
Details
|
The product was distilled at 175°-180° C./0.005 mm
|
|
Type
|
CUSTOM
|
|
Details
|
to give 22 g
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C(C(C1CN(CC1)C)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |